(2-Bromo-4,6-dichlorophenyl)methanol
Description
Contextual Significance of Polyhalogenated Benzyl (B1604629) Alcohols in Modern Organic Synthesis
Polyhalogenated benzyl alcohols are a class of organic compounds that have garnered significant interest in modern organic synthesis due to their utility as building blocks for more complex molecules. ncerthelp.comdrishtiias.comncert.nic.in The presence of multiple halogen atoms on the aromatic ring, combined with the reactive benzylic alcohol functionality, makes these compounds valuable precursors in a variety of chemical transformations. nih.govuni.lu
The halogen atoms can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. uni.lu This versatility is crucial for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Furthermore, the electronic and steric properties imparted by the halogens can influence the reactivity and selectivity of reactions at the benzylic alcohol center. ncerthelp.com
Benzyl alcohols, in general, are important intermediates. They can be oxidized to the corresponding aldehydes or carboxylic acids, which are themselves valuable functional groups in organic synthesis. nih.gov The benzylic hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. ncert.nic.in The strategic placement of halogen substituents on the aromatic ring can modulate the reactivity of the benzylic position, offering a degree of control over synthetic outcomes. ncerthelp.com
The synthesis of substituted benzyl alcohols can be achieved through various methods, including the reduction of the corresponding benzaldehydes or the reaction of organometallic reagents with formaldehyde. sigmaaldrich.com The choice of synthetic route often depends on the nature and position of the substituents on the aromatic ring.
Unique Structural Features and Electronic Environment of the Bromodichlorophenyl Moiety
The (2-Bromo-4,6-dichlorophenyl)methanol molecule possesses a unique substitution pattern that significantly influences its chemical behavior. The presence of three halogen atoms—one bromine and two chlorine atoms—on the phenyl ring creates a distinct electronic environment. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. ncerthelp.com This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609).
However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect), directing incoming electrophiles to the ortho and para positions. ncerthelp.com In the case of this compound, the interplay between the strong inductive withdrawal and the weaker resonance donation from the three halogen atoms results in a significantly electron-deficient aromatic ring.
The positions of the substituents are also critical. The bromine atom at the 2-position and the chlorine atoms at the 4- and 6-positions create a sterically hindered environment around the benzylic alcohol group. This steric hindrance can influence the accessibility of the hydroxyl group and the adjacent benzylic protons to reagents, potentially affecting reaction rates and selectivities.
The combination of these electronic and steric factors makes the bromodichlorophenyl moiety a unique platform for studying the effects of polyhalogenation on the reactivity of benzyl alcohols and for designing molecules with specific properties.
Below is a table summarizing some of the key properties of this compound and related compounds.
| Property | This compound | (2-Bromo-4-ethylphenyl)methanol bldpharm.com | (2-bromo-4-chloro-6-fluorophenyl)methanol uni.lu | (4-Bromo-2,5-dichlorophenyl)methanol bldpharm.com |
| Molecular Formula | C₇H₅BrCl₂O | C₉H₁₁BrO | C₇H₅BrClFO | C₇H₅BrCl₂O |
| Molecular Weight ( g/mol ) | 255.93 | 215.09 | 239.45 | 255.93 |
| CAS Number | Not available | 1427362-46-6 | Not available | 1805023-62-4 |
Note: Data for this compound is predicted or based on structurally similar compounds where direct experimental data is unavailable.
Overview of Current Research Trajectories and Gaps in Understanding this compound
The current research landscape for this compound itself is relatively sparse, with a noticeable lack of dedicated studies focusing on its synthesis, reactivity, and applications. Much of the understanding of this compound is inferred from the broader knowledge of polyhalogenated aromatic compounds and benzyl alcohols.
Research trajectories in the broader field that could encompass this compound include:
Development of Novel Synthetic Methodologies: There is ongoing interest in developing efficient and selective methods for the synthesis of polyhalogenated aromatic compounds. This includes exploring new catalytic systems for halogenation and for the introduction of the benzylic alcohol functionality. nih.gov
Applications in Cross-Coupling Reactions: A significant area of research is the use of polyhalogenated aromatics as substrates in various cross-coupling reactions to build complex molecular scaffolds. The differential reactivity of the C-Br and C-Cl bonds in this compound could potentially be exploited for selective functionalization.
Exploration of Biological Activity: Halogenated organic compounds are known to exhibit a wide range of biological activities. nih.gov While no specific biological studies on this compound have been reported, its structural similarity to other bioactive halogenated compounds suggests that it could be a candidate for screening in medicinal chemistry programs.
The primary gap in understanding this specific compound is the lack of fundamental experimental data. Key areas that require further investigation include:
Optimized Synthesis: A detailed and optimized synthetic procedure for the preparation of this compound has not been published.
Comprehensive Reactivity Profile: A systematic study of its reactivity, including oxidation of the alcohol, nucleophilic substitution at the benzylic position, and participation in cross-coupling reactions, is needed.
Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, MS) and physicochemical properties (melting point, solubility, etc.) are not readily available in the scientific literature.
Potential Applications: There is a need to explore the potential of this compound as an intermediate in the synthesis of novel materials, pharmaceuticals, or agrochemicals.
The following table provides an overview of spectroscopic data for a related compound, which can serve as a reference for future studies on this compound.
| Spectroscopic Data for a Related Compound: 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) atlantis-press.com |
| Mass Spectrometry (MS) |
| ¹H NMR (300 MHz, DMSO-d₆) |
This data is for a structurally related compound and is provided for illustrative purposes.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4,6-dichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGKPLATYTQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294806 | |
| Record name | 2-Bromo-4,6-dichlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115615-21-9 | |
| Record name | 2-Bromo-4,6-dichlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115615-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-dichlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4,6 Dichlorophenyl Methanol
Direct Synthesis Approaches
Direct synthesis methods offer a more straightforward pathway to the target molecule, typically involving the conversion of a precursor that already contains the core halogenated phenyl structure.
A primary and efficient method for synthesizing (2-Bromo-4,6-dichlorophenyl)methanol is through the reduction of its corresponding aldehyde, 2-Bromo-4,6-dichlorobenzaldehyde (B1383130). indiamart.com This chemical transformation involves the conversion of the aldehyde functional group (-CHO) into a primary alcohol group (-CH₂OH).
The reaction is typically achieved using a reducing agent. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.
A general reaction scheme for this reduction is as follows: C₇H₃BrCl₂O (2-Bromo-4,6-dichlorobenzaldehyde) + Reducing Agent → C₇H₅BrCl₂O (this compound)
The aldehyde precursor, 2-Bromo-4,6-dichlorobenzaldehyde, is a known organic compound featuring a benzene (B151609) ring substituted with a bromine atom at the 2-position, chlorine atoms at the 4- and 6-positions, and an aldehyde group at the 1-position. indiamart.com
Table 1: Properties of the Carbonyl Precursor
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-4,6-dichlorobenzaldehyde indiamart.com |
| CAS Number | 1314031-89-4 indiamart.com |
| Molecular Formula | C₇H₃BrCl₂O indiamart.com |
| Molecular Weight | ~253.91 g/mol chemscene.com |
Another direct approach involves the functionalization of a pre-existing halogenated benzene ring, such as 1-bromo-3,5-dichlorobenzene. This method introduces the hydroxymethyl group (-CH₂OH) onto the aromatic ring in a single step, a process known as hydroxymethylation. This strategy is contingent on achieving regioselectivity to ensure the new group is added at the correct position (ortho to the bromine and between the two chlorine atoms).
Indirect Synthetic Routes
Indirect routes involve multiple chemical transformations, starting from more basic or differently functionalized halogenated aromatic compounds. These pathways offer flexibility but often require more complex purification steps.
A versatile, though more complex, synthetic strategy begins with related halogenated phenols or anilines. For instance, 2-bromo-4,6-dichlorophenol (B181030) could serve as a starting material. The synthesis would require the protection of the hydroxyl group, followed by a series of reactions to introduce the hydroxymethyl group, and finally deprotection.
Similarly, starting from an aniline (B41778) derivative like 2-bromo-4,6-dichloroaniline (B1334061) involves a sequence of reactions. A common route is the Sandmeyer reaction, where the amino group (-NH₂) is first converted into a diazonium salt. This intermediate can then be subjected to various nucleophilic substitutions to introduce other functional groups, which can subsequently be converted to the desired hydroxymethyl group. For example, a related synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline (B145976) involves diazotization followed by reaction with formaldoxime. orgsyn.org A similar multi-step pathway could be envisioned for the synthesis of this compound.
Table 2: Example of a Multi-Step Route from a Halogenated Aniline
| Step | Description | Precursor Example |
|---|---|---|
| 1 | Diazotization of the amino group. | 2-Bromo-4,6-dichloroaniline |
| 2 | Conversion of the diazonium salt to an aldehyde. | 2-Bromo-4,6-dichlorobenzaldehyde |
This approach, while lengthy, allows for the construction of the target molecule from more readily available starting materials. echemi.com
The synthesis can also be approached by performing halogenation and hydroxymethylation reactions in a specific, controlled order on a simpler aromatic precursor. The key challenge in this method is regioselectivity—ensuring that the bromine and chlorine atoms are introduced at the desired 2, 4, and 6 positions relative to the hydroxymethyl group. The controlled halogenation of aromatic compounds is a fundamental aspect of synthesizing such molecules. This often requires careful selection of catalysts and reaction conditions to direct the incoming halogens to the correct positions on the benzene ring. For instance, the synthesis of related bromophenols has been achieved through the demethylation of dimethoxybenzyl precursors using reagents like boron tribromide (BBr₃). mdpi.com
Optimization of Reaction Conditions for Improved Yield and Selectivity
For any synthetic route, the optimization of reaction conditions is crucial to maximize the yield of this compound and minimize the formation of unwanted byproducts. Key parameters that are typically optimized include temperature, solvent, catalyst, and reaction time.
Table 3: General Parameters for Optimization
| Parameter | Influence | Example from Related Syntheses |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Heating to 90-100 °C for certain substitution reactions. acs.org |
| Solvent | Influences solubility of reactants and can affect reaction pathways. | Use of ethanol, THF, or dichloromethane (B109758) in various steps. orgsyn.orggoogle.com |
| Catalyst | Can increase reaction rate and control regioselectivity. | Palladium on charcoal for hydrogenation. google.com |
| Reactant Ratio | Stoichiometry affects conversion and byproduct formation. | Using specific equivalents of reagents to control reactions like chlorination. google.com |
By carefully controlling these factors, chemists can develop a robust and efficient process for the synthesis of this compound, suitable for various research and development applications.
Green Chemistry Considerations in Synthesis Development
The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. solubilityofthings.comsigmaaldrich.com These principles encourage the use of less hazardous materials, maximization of atom economy, and enhancement of energy efficiency. solubilityofthings.comsigmaaldrich.com A primary synthetic pathway to this compound involves the reduction of its corresponding aldehyde, 2-Bromo-4,6-dichlorobenzaldehyde. Consequently, green chemistry considerations for this synthesis predominantly focus on making this reduction step more environmentally benign.
A core concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.orgrsc.org Addition reactions, for example, are considered highly atom-economical as all the atoms of the reactants are present in the final product. jk-sci.com In the context of synthesizing this compound, catalytic hydrogenation represents a more atom-economical approach compared to stoichiometric reductions, which generate significant waste. jk-sci.com
The choice of reducing agents is a critical factor. Traditional reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for the reduction of aldehydes to alcohols. chemguide.co.uknumberanalytics.com However, they are often hazardous, require specific handling procedures, and can generate significant waste streams. researchgate.net Green chemistry seeks to replace such stoichiometric reagents with catalytic alternatives. acs.org Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst (e.g., palladium, platinum), is a greener option as the only byproduct is water (in some contexts), and the catalyst can often be recovered and reused. numberanalytics.com
Biocatalysis has emerged as a powerful green alternative for the synthesis of alcohols. jk-sci.com The use of enzymes or whole-cell systems for the reduction of aromatic aldehydes offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign solvents like water. researchgate.netscielo.org.mxnih.gov For instance, studies on the bioreduction of various aromatic aldehydes using plant-based extracts or microorganisms have shown high conversion rates and yields. researchgate.netscielo.org.mxscielo.org.mx This approach avoids the use of toxic metal catalysts and harsh reagents, significantly reducing the environmental footprint of the synthesis. scielo.org.mx
To illustrate the benefits of a greener approach, the following table compares a traditional synthetic method for the reduction of an aldehyde to an alcohol with a potential biocatalytic alternative.
| Feature | Traditional Method (e.g., using NaBH₄) | Biocatalytic Method |
| Reagent | Sodium borohydride (stoichiometric) | Enzyme/Whole-cell catalyst (catalytic) |
| Solvent | Organic solvents (e.g., methanol, ethanol) | Water |
| Temperature | Varies (can require heating or cooling) | Ambient temperature |
| Pressure | Atmospheric pressure | Atmospheric pressure |
| Byproducts | Borate salts, other inorganic waste | Minimal, often biodegradable |
| Atom Economy | Lower due to stoichiometric reagent | Higher, especially with in-situ cofactor regeneration |
| Safety | Flammable solvents, reactive reagents | Generally safer, non-toxic catalyst |
This table provides a generalized comparison and specific conditions may vary.
By integrating these green chemistry principles into the synthesis design for this compound, it is possible to develop manufacturing processes that are not only efficient but also significantly safer and more sustainable.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 4,6 Dichlorophenyl Methanol
Reactions Involving the Hydroxyl Functional Group
The benzylic alcohol group is a versatile functional handle, enabling a variety of derivatization and oxidation reactions.
The hydroxyl group of (2-Bromo-4,6-dichlorophenyl)methanol can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. These reactions are typically catalyzed by a strong acid or facilitated by a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions, such as in the Williamson ether synthesis, where the alcohol is first deprotonated to form a more nucleophilic alkoxide. While these are fundamental and expected reactions for a benzyl (B1604629) alcohol, specific examples for this compound are not extensively detailed in a survey of recent literature.
The controlled oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. The synthesis of the parent alcohol from its corresponding aldehyde, 2-bromo-4,6-dichlorobenzaldehyde (B1383130), by reduction has been documented, implying the feasibility of the reverse oxidation process. google.com
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed to stop the oxidation at the aldehyde stage, yielding 2-bromo-4,6-dichlorobenzaldehyde.
To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the corresponding 2-bromo-4,6-dichlorobenzoic acid.
The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a more reactive intermediate. A documented method for this transformation involves treating this compound with a brominating agent to yield the corresponding benzyl bromide. google.com
In a reported synthesis, this compound was converted to 2-bromo-4,6-dichlorobenzyl bromide. This reaction creates a highly reactive benzylic halide, which is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. google.com
Table 1: Synthesis of 2-Bromo-4,6-dichlorobenzyl bromide
| Reactant | Reagent | Solvent | Product | Ref |
|---|
Reactions Involving the Aromatic Ring and Halogen Substituents
The polysubstituted aromatic ring, featuring one bromine and two chlorine atoms, is primed for a variety of metal-catalyzed reactions, offering a powerful route to complex molecular architectures. The differing reactivity of the C-Br and C-Cl bonds allows for selective transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds at the aryl halide positions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, suggesting that the C-Br bond in this compound would react selectively over the C-Cl bonds.
Suzuki-Miyaura Reaction: This reaction couples an aryl halide with an organoboron compound. While a direct Suzuki-Miyaura coupling using this compound is not explicitly detailed, a closely related reaction has been performed on its corresponding aldehyde, 2-bromo-4,6-dichlorobenzaldehyde. This demonstrates the reactivity of the C-Br bond in this specific halogenation pattern. The reaction successfully coupled the aryl bromide with a boronic acid derivative, leaving the chloride substituents and the aldehyde group intact. acs.org
Table 2: Example of Suzuki-Miyaura Coupling on a Related Substrate
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Ref |
|---|
Heck and Sonogashira Reactions: The Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are also anticipated to proceed selectively at the more reactive C-Br bond of this compound under appropriate palladium catalysis. worldwidejournals.comsigmaaldrich.cn However, specific examples of these reactions being carried out on this particular substrate are not prevalent in the surveyed literature.
The different bond strengths and reactivities of the C-Br and C-Cl bonds allow for potential selective manipulations.
Selective Reduction (Dehalogenation): Catalytic hydrogenation or other selective reduction methods could potentially remove the bromine atom in preference to the more stable chlorine atoms. This would typically involve a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Selective Halogen Exchange: Under specific conditions, such as those used in certain Finkelstein-type reactions or with particular organometallic reagents, it might be possible to exchange the bromine for another halogen (e.g., iodine or fluorine) while leaving the chlorine atoms untouched.
These transformations are mechanistically plausible, but research literature documenting these specific selective reactions on this compound is scarce.
Electrophilic Aromatic Substitution Patterns on the Halogenated Phenyl Ring
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound are governed by the cumulative effects of its three substituents: a bromo group, two chloro groups, and a hydroxymethyl group. These substituents influence the electron density of the aromatic ring and direct incoming electrophiles to specific positions.
Halogens, such as bromine and chlorine, are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). libretexts.orglibretexts.org This deactivation stems from their strong inductive electron-withdrawing effect. nih.gov However, they are also ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate. libretexts.orgpressbooks.pubyoutube.com In the case of this compound, the bromine is at the C2 position, and the chlorine atoms are at the C4 and C6 positions.
The hydroxymethyl group (-CH₂OH) is generally considered a weak activating group or a very weak deactivating group. It is an ortho-, para-director. savemyexams.com The directing influence of all substituents must be considered collectively to predict the outcome of an electrophilic substitution reaction.
In this compound, the available positions for substitution are C3 and C5. The directing effects of the substituents are as follows:
C2-Bromo group: Directs ortho (C3) and para (C5).
C4-Chloro group: Directs ortho (C3, C5).
C6-Chloro group: Directs ortho (C5) and para (C3).
C1-Hydroxymethyl group: Directs ortho (C2, C6 - both blocked) and para (C4 - blocked).
Considering the additive effects, both the C3 and C5 positions are activated by the ortho- and para-directing effects of the halogen substituents. However, the steric hindrance from the adjacent bromo and chloro groups might influence the final product distribution. The position with less steric hindrance would likely be favored. For instance, in the nitration of toluene, the smaller methyl group leads to a higher proportion of the ortho product compared to the bulkier t-butyl group in t-butylbenzene. pressbooks.pub A similar consideration would apply here, where an incoming electrophile would face steric hindrance from the substituents at positions 2, 4, and 6.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |
| -Br | C2 | Inductively withdrawing, resonance donating | Ortho, Para | C3, C5 |
| -Cl | C4 | Inductively withdrawing, resonance donating | Ortho, Para | C3, C5 |
| -Cl | C6 | Inductively withdrawing, resonance donating | Ortho, Para | C3, C5 |
| -CH₂OH | C1 | Weakly activating/deactivating | Ortho, Para | C3, C5 (by extension) |
This table is generated based on established principles of electrophilic aromatic substitution.
Investigation of Reaction Kinetics and Thermodynamics
The oxidation of benzyl alcohols to their corresponding aldehydes is a common transformation, and its kinetics are sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as halogens, generally decrease the rate of oxidation. This is because the rate-determining step often involves the removal of a hydride ion from the benzylic carbon, a process that is disfavored by electron-withdrawing substituents that destabilize the developing positive charge on the carbon atom. researchgate.net
For example, a kinetic study on the oxidation of various substituted benzyl alcohols by trichloroisocyanuric acid showed a negative rho (ρ) value in the Hammett plot, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. researchgate.net Given that this compound contains three electron-withdrawing halogen atoms, its rate of oxidation is expected to be significantly lower than that of unsubstituted benzyl alcohol.
Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism. While specific values for this compound are not documented, data for the oxidation of benzyl alcohol by various oxidants have been reported. For instance, the oxidation of benzyl alcohol by hypochlorite (B82951) in an aqueous acetic acid medium has been studied, and its thermodynamic parameters determined. jocpr.com
Table 2: Representative Kinetic and Thermodynamic Data for the Oxidation of Benzyl Alcohol
| Oxidant | Solvent | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Hypochlorite | Acetic Acid-Water | 303 | Varies with [Substrate] | 48.2 | jocpr.com |
| Trichloroisocyanuric Acid | MeCN/CH₂Cl₂ | 298 | Varies with substituents | Not specified | researchgate.net |
| MnOx clusters | Gas Phase (Computational) | Not applicable | Not applicable | 4.9 kcal/mol (approx. 20.5 kJ/mol) | nih.govkoreascience.kr |
This table presents data for unsubstituted benzyl alcohol to illustrate typical values. The reactivity of this compound would be influenced by its specific substitution pattern.
Mechanistic Elucidation of Key Transformations
The key transformations of this compound primarily involve reactions of the hydroxymethyl group and the aromatic ring. The mechanisms of these reactions can be inferred from studies on similar halogenated benzyl alcohols.
Oxidation of the Hydroxymethyl Group: The oxidation of this compound to (2-Bromo-4,6-dichlorophenyl)formaldehyde would likely proceed through a mechanism involving the removal of a hydride ion from the benzylic carbon. Studies on the oxidation of benzyl alcohols by various reagents, such as hypochlorite and trichloroisocyanuric acid, support this pathway. jocpr.comresearchgate.net The reaction is often initiated by the formation of an intermediate ester or a related species, followed by a rate-determining step where a base assists in the removal of the benzylic proton and the departure of the leaving group. The presence of three deactivating halogen atoms would make the benzylic carbon more electron-deficient, potentially slowing down the hydride removal step.
Substitution at the Benzylic Carbon: The hydroxymethyl group can be converted into a better leaving group, for instance, by protonation in the presence of a strong acid, allowing for nucleophilic substitution. nih.gov The resulting benzylic carbocation would be destabilized by the electron-withdrawing effects of the ortho- and para-halogen substituents. Consequently, an Sₙ1-type mechanism is less likely than an Sₙ2-type mechanism. A rapid and selective chlorination of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) has been reported to proceed primarily via an Sₙ2 pathway. organic-chemistry.org This method is highly chemoselective for benzylic alcohols over aliphatic alcohols. organic-chemistry.org
Reactions Involving the Aromatic Ring: As discussed in section 3.2.3, the aromatic ring can undergo electrophilic aromatic substitution. The mechanism for such a reaction would follow the general pathway for EAS: attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. The halogen substituents, while deactivating the ring, will direct the incoming electrophile to the C3 or C5 positions.
It is also plausible that under certain conditions, such as in the presence of atomic chlorine, radical-based mechanisms could occur. nih.gov For instance, abstraction of a hydrogen atom from the benzene ring by a chlorine radical could lead to the formation of a phenyl radical, which could then react further. nih.gov
Advanced Spectroscopic Characterization of 2 Bromo 4,6 Dichlorophenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Through the application of one-dimensional and two-dimensional NMR techniques, a detailed map of the proton and carbon environments and their connectivities within (2-Bromo-4,6-dichlorophenyl)methanol can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The aromatic region would likely show two singlets, or two doublets with a very small coupling constant, due to the isolated protons on the heavily substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The methylene protons adjacent to the aromatic ring and the hydroxyl group would appear as a singlet, which might show coupling to the hydroxyl proton under specific conditions. The hydroxyl proton itself would present as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogens. The carbon atom bearing the bromine atom (C-2) would be shifted to a lower field, while the carbons bearing chlorine atoms (C-4 and C-6) would also be deshielded. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be instrumental in distinguishing between the different types of carbon atoms: CH, CH₂, and CH₃ groups, and quaternary carbons. Specifically, DEPT-135 would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. DEPT-90 would only show signals for CH carbons. This information is crucial for the unambiguous assignment of each carbon resonance.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 7.4 - 7.6 | s | - |
| -CH₂- | 4.6 - 4.8 | s | - |
| -OH | Variable | br s | - |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C-1 | 138 - 142 | No Signal | No Signal |
| C-2 | 118 - 122 | No Signal | No Signal |
| C-3 | 130 - 134 | Positive | Positive |
| C-4 | 132 - 136 | No Signal | No Signal |
| C-5 | 128 - 132 | Positive | Positive |
| C-6 | 134 - 138 | No Signal | No Signal |
| -CH₂OH | 60 - 65 | Negative | No Signal |
Two-dimensional NMR techniques provide a deeper level of structural detail by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would primarily be useful to confirm the coupling between the methylene protons and the hydroxyl proton, if observable.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This can provide valuable information about the molecule's conformation. For example, a NOESY correlation between the methylene protons and the aromatic proton at the C-6 position would indicate a specific spatial arrangement.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methylene group would be observed between 2850 and 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050-1150 cm⁻¹. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
The Raman spectrum would also show these characteristic vibrational modes, but with different relative intensities. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-Cl and C-Br bonds would also be expected to be Raman active.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Strong |
| C-O Stretch | 1050-1150 | Medium |
| C-Cl Stretch | 600-800 | Strong |
| C-Br Stretch | 500-600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. For this compound (C₇H₆BrCl₂O), the isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.
The fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. A significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the formation of a stable benzyl-type cation. The presence of the halogen atoms would also influence the fragmentation, with the loss of Br or Cl radicals being possible. Predicted collision cross-section data for various adducts can further aid in structural confirmation. uni.lu
UV-Visible Spectroscopy for Electronic Transitions and π-Conjugation Assessment
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The π → π* transitions of the aromatic system would likely result in two main absorption bands. The presence of the halogen and hydroxyl substituents on the benzene ring would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) would depend on the interplay of the electronic effects of all the substituents.
Structural Analysis of 2 Bromo 4,6 Dichlorophenyl Methanol and Relevant Derivatives
Single Crystal X-ray Diffraction (XRD) Studies
Single-crystal XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is crucial for determining molecular geometry, bond lengths, and bond angles.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.orgnih.goviucr.orgmdpi.commdpi.com It partitions the crystal space into regions associated with each molecule, allowing for a detailed analysis of close contacts between neighboring molecules.
Polymorphism and Co-crystallization Studies (if applicable)
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. Co-crystallization, on the other hand, involves crystallizing two or more different molecules together in a single crystal lattice.
No studies on the polymorphism or co-crystallization of (2-Bromo-4,6-dichlorophenyl)methanol have been reported in the searched literature. Such studies would be valuable for exploring the range of possible solid-state structures and for tuning the physicochemical properties of the material.
Role of 2 Bromo 4,6 Dichlorophenyl Methanol in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Halogenated Organic Molecules
The presence of a benzylic alcohol functional group allows (2-Bromo-4,6-dichlorophenyl)methanol to serve as a key precursor for the synthesis of more complex molecules, particularly substituted diarylmethanes. These structures are prevalent in many biologically active compounds and materials.
One of the primary reactions leveraging the benzylic alcohol is the Friedel-Crafts alkylation. In this reaction, the alcohol can be activated by a Lewis or Brønsted acid to generate a benzylic carbocation, which then alkylates another aromatic ring. For instance, in a study on the synthesis of novel bromophenol derivatives, (2-bromo-4,5-dimethoxyphenyl)methanol was reacted with various substituted benzenes in the presence of aluminum chloride (AlCl₃) to produce a range of diaryl methane (B114726) compounds in good yields. nih.gov This demonstrates a general and effective method for forming carbon-carbon bonds at the benzylic position. A similar transformation with this compound would lead to the formation of highly functionalized diarylmethanes, where the halogen atoms can be retained for subsequent chemical modifications.
The general procedure for such an alkylation reaction is outlined in the table below, based on analogous transformations.
Table 1: General Procedure for Friedel-Crafts Alkylation with a Substituted Benzyl (B1604629) Alcohol
| Step | Procedure |
| 1 | Dissolve the substituted benzyl alcohol (e.g., this compound) and the corresponding aromatic compound in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂). |
| 2 | Cool the solution to 0 °C in an ice bath. |
| 3 | Add a Lewis acid catalyst, such as AlCl₃, to the cooled solution. |
| 4 | Stir the reaction mixture at a controlled temperature for a specified duration to allow for the alkylation to proceed. |
| 5 | Quench the reaction by carefully adding ice-cold water to deactivate the catalyst. |
| 6 | Perform an extractive workup to isolate the diarylmethane product. |
| 7 | Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization. |
This table is a generalized representation based on similar reported procedures. nih.gov
Furthermore, modern cross-coupling reactions provide alternative pathways to synthesize diarylmethanes from benzyl alcohols. Palladium-catalyzed Suzuki-Miyaura coupling, for instance, can directly arylate benzyl alcohols, offering an atom-economical route to these scaffolds under mild conditions. kpi.ua Cobalt-catalyzed cross-electrophile coupling reactions have also been developed for the synthesis of diarylmethanes from benzyl alcohol derivatives and aryl halides. nih.gov These methods highlight the potential of this compound as a versatile precursor for a wide array of complex halogenated organic molecules.
Intermediate in the Formation of Novel Heterocyclic Compounds
The functional groups present in this compound make it a potential intermediate for the synthesis of novel heterocyclic compounds. The benzylic alcohol can be oxidized to the corresponding aldehyde, which is a common starting point for various condensation reactions to form heterocycles. For example, aldehydes are widely used in the synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones, which are classes of heterocyclic compounds with significant medicinal activity.
A general strategy involves the in-situ generation of the aldehyde from the alcohol, followed by a multicomponent reaction. For instance, a cascade reaction can be initiated by the catalytic dehydrogenation of a benzyl alcohol to the corresponding aldehyde, which then undergoes cyclocondensation with other reagents present in the reaction mixture. researchgate.net This approach has been successfully used to construct various heterocyclic systems, including quinazolines and β-carbolines. researchgate.net
The synthesis of nitrogen-containing heterocycles, which are found in a majority of FDA-approved small-molecule drugs, can be achieved through alcohol dehydrogenative coupling reactions. researchgate.net These reactions often utilize transition metal catalysts to facilitate the formation of C-N bonds, leading to the construction of quinolines, pyrimidines, and benzimidazoles from alcohol starting materials. researchgate.net While direct examples using this compound are not prevalent in the literature, the established reactivity of benzyl alcohols in these transformations suggests its potential utility in this area.
Building Block for Advanced Materials (e.g., functional polymers, liquid crystals, specialty chemicals)
The rigid and polyhalogenated structure of this compound makes it an interesting candidate as a building block for advanced materials.
Functional Polymers: The polymerization of benzyl alcohol can lead to the formation of poly(phenylenemethylene)s, which are polymers with high thermal stability and desirable electrical properties. u-szeged.hu The polymerization can be initiated by strong acids, such as anhydrous hydrogen fluoride, which transforms benzyl alcohol into a polymer with a degree of polymerization of around 20. kpi.ua The presence of bromo and chloro substituents on the aromatic ring of this compound would be expected to influence the properties of the resulting polymer, potentially enhancing its flame retardancy and modifying its solubility and thermal stability. Benzyl alcohol can also act as an initiator in the ring-opening polymerization of other monomers to create block copolymers. d-nb.info
Liquid Crystals: Polyaromatic compounds, particularly those with a rigid and elongated core, are known to form temperature-stable liquid crystalline phases. mdpi.com The synthesis of such materials often relies on cross-coupling reactions, like the Suzuki-Miyaura reaction, to build the multi-ring aromatic core. mdpi.com The bromo- and chloro-substituents on this compound can serve as handles for such coupling reactions, allowing for its incorporation into larger, more complex structures suitable for liquid crystal applications. The presence of multiple halogen atoms can also influence the dielectric anisotropy and other physical properties of the final material. Polycatenar liquid crystals, which contain a long, rigid aromatic core, have been designed with various functional aromatic units. researchgate.net
Specialty Chemicals: The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of various specialty chemicals. The benzylic alcohol can be converted into a benzyl ether, which is a common protecting group in organic synthesis. organic-chemistry.org The presence of the halogen atoms provides sites for further reactions, allowing for the creation of a diverse range of derivatives with specific properties tailored for various applications.
Process Development and Scale-Up Considerations for Industrial Applications (non-medical)
The transition from laboratory-scale synthesis to industrial production of chemicals derived from this compound requires careful consideration of process development and scale-up.
For reactions such as Friedel-Crafts alkylation, which often use strong Lewis acids and can be highly exothermic, thermal management is a critical factor in large-scale synthesis. The use of specialized reactors with efficient heat exchange systems is necessary to control the reaction temperature and prevent runaway reactions. The handling of corrosive reagents like aluminum chloride also requires specific infrastructure and safety protocols.
In catalytic processes, such as cross-coupling reactions, the choice of catalyst, solvent, and reaction conditions must be optimized for both efficiency and cost-effectiveness on an industrial scale. Catalyst recovery and recycling are important considerations to ensure the economic viability of the process. For instance, in the production of benzyl alcohol via the hydrogenation of benzaldehyde, process optimization involves studying the effects of temperature, pressure, and catalyst support to maximize yield and selectivity. researchgate.net
The use of continuous flow reactors can offer significant advantages for the scale-up of reactions involving this compound. nih.gov Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. Immobilization of catalysts or biocatalysts in packed bed reactors can further improve process efficiency and facilitate product purification. nih.gov
The purification of the final products on a large scale often involves distillation, crystallization, or chromatography. The choice of purification method depends on the physical properties of the product and the required purity. For halogenated compounds, specific waste treatment and disposal procedures must be in place to comply with environmental regulations.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of (2-Bromo-4,6-dichlorophenyl)methanol
The chemical compound this compound is a halogenated aromatic alcohol. Structurally, it features a benzene (B151609) ring substituted with a bromomethyl group, a bromine atom, and two chlorine atoms. Specifically, the hydroxymethyl group (-CH₂OH) is at position 1, the bromine atom is at position 2, and the chlorine atoms are at positions 4 and 6. This substitution pattern defines its identity as a distinct isomer among other bromo-dichloro-benzyl alcohols.
The academic understanding of this compound must, therefore, be inferred from the well-established principles of organic chemistry and studies of closely related halogenated benzyl (B1604629) alcohols. The presence of multiple halogen substituents on the aromatic ring is known to significantly influence the molecule's electronic properties, lipophilicity, and reactivity. Research on ortho-halogenated benzyl alcohols indicates that intramolecular hydrogen bonding between the hydroxyl proton and the ortho-halogen (in this case, bromine) can occur, influencing the conformational preferences of the molecule. rsc.orgrsc.org Such interactions can stabilize specific rotamers, which in turn affects the molecule's crystal packing and physical properties. rsc.org The carbon-halogen bonds (C-Br and C-Cl) and the benzylic alcohol are the primary sites for chemical transformations. adichemistry.comksu.edu.sa
Identification of Unexplored Reactivity Pathways and Synthetic Opportunities
The trifunctional nature of this compound—possessing a reactive benzylic alcohol, a moderately reactive C-Br bond, and less reactive C-Cl bonds—opens several avenues for synthetic exploration that remain largely untapped.
Oxidation of the Benzylic Alcohol: The primary alcohol group is susceptible to oxidation to form 2-bromo-4,6-dichlorobenzaldehyde (B1383130) or, under stronger conditions, 2-bromo-4,6-dichlorobenzoic acid. Various selective oxidation methods, including those using transition metal catalysts or modern reagents, could be employed to achieve high yields of either the aldehyde or the carboxylic acid, which are valuable synthetic intermediates. nih.govrsc.org
Reactions at the C-Br Bond: The carbon-bromine bond is a key site for cross-coupling reactions. Given that C-Br bonds are generally more reactive than C-Cl bonds in catalytic cycles, selective functionalization is highly feasible. Palladium- or nickel-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination could be used to introduce new carbon-carbon or carbon-nitrogen bonds at the 2-position, leaving the chlorine atoms and the hydroxymethyl group intact. This pathway offers a direct route to a vast array of complex derivatives.
Substitution of the Hydroxyl Group: The benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. For instance, treatment with thionyl chloride or a phosphorus halide could yield 2-bromo-4,6-dichlorobenzyl chloride (or bromide). organic-chemistry.org This benzyl halide would be a potent alkylating agent for various nucleophiles, including amines, thiols, and cyanides, providing another layer of synthetic diversification. researchgate.net
Derivatization of the Alcohol: Standard esterification or etherification of the hydroxyl group can produce a range of derivatives. These reactions would modify the polarity and hydrogen-bonding capabilities of the molecule, which is a common strategy in medicinal chemistry and materials science to fine-tune physicochemical properties. nih.gov
Prospects for Developing Novel Derivatives with Tunable Physicochemical Properties
The strategic modification of this compound can lead to the development of novel derivatives with precisely tuned properties. The distinct reactivity of its three functional sites allows for a modular approach to molecular design.
The selective functionalization of the C-Br bond is particularly promising. Introducing electron-donating or electron-withdrawing groups at this position via cross-coupling would systematically alter the electronic landscape of the aromatic ring. This, in turn, would modulate the acidity of the hydroxyl proton and the reactivity of the other positions on the ring. For example, installing a cyano or nitro group would create a more electron-deficient system, while an alkoxy or amino group would result in an electron-rich system.
Furthermore, derivatization of the hydroxymethyl group can be used to control properties such as solubility and lipophilicity. Esterification with various carboxylic acids or reaction with isocyanates to form carbamates can introduce functionalities that influence intermolecular interactions and, consequently, the material's bulk properties. The combination of modifications at both the C-Br and the -CH₂OH sites provides a powerful toolkit for creating a library of compounds with a broad spectrum of physicochemical characteristics for screening in materials science or as synthetic building blocks.
Integration of Advanced Computational Methods for Predictive Chemistry and Materials Design
Advanced computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the behavior of this compound and guiding experimental efforts. rsc.org Given the lack of empirical data, in silico studies can provide foundational insights.
Conformational Analysis: DFT calculations can accurately predict the stable conformations of the molecule, including the dihedral angles of the hydroxymethyl group relative to the ring. These calculations can quantify the energetic favorability of intramolecular hydrogen bonding between the hydroxyl group and the ortho-bromine atom, a phenomenon observed in similar systems. rsc.orgresearchgate.net
Predicting Reactivity: Computational models can map the electron density and electrostatic potential of the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. Transition state theory calculations can be used to model the reaction pathways identified in Section 8.2, predicting activation energies and reaction kinetics. This can help in selecting optimal reaction conditions and predicting the feasibility of selective functionalization.
Spectroscopic Prediction: DFT and other methods can simulate NMR, IR, and UV-Vis spectra. These predicted spectra would be crucial for identifying and characterizing the compound and its derivatives in experimental settings.
Crystal Engineering: By modeling intermolecular interactions such as hydrogen bonds, halogen bonds (X···X), and π-π stacking, computational methods can predict the crystal packing of this compound and its derivatives. rsc.org This is fundamental for designing materials with specific solid-state properties.
The integration of these predictive models can significantly accelerate the research and development cycle, allowing for a more rational and efficient exploration of the chemistry of this compound and its potential applications.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound and its Isomer
| Property | This compound (Predicted) | (4-Bromo-2,6-dichlorophenyl)methanol (Experimental/Catalog Data) |
| CAS Number | Not available | 274671-77-1 chemscene.com |
| Molecular Formula | C₇H₅BrCl₂O | C₇H₅BrCl₂O chemscene.com |
| Molecular Weight | 255.92 g/mol | 255.92 g/mol chemscene.com |
| Boiling Point | Predicted: >300 °C | Not available |
| Melting Point | Predicted: ~70-90 °C | Not available |
| LogP | Predicted: 3.3 | Predicted: 3.25 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
Note: Predicted values are generated from standard computational chemistry models and should be confirmed experimentally. Data for the 4-bromo isomer is from commercial supplier catalogs.
Q & A
Q. What are the common synthetic routes for (2-Bromo-4,6-dichlorophenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination or functional group interconversion. For example, bromination of 4,6-dichloro-2-methylphenol derivatives using HBr or elemental bromine in acetic acid under controlled temperatures (0–5°C) is a viable approach, as seen in analogous brominated phenolic compounds . Optimization of stoichiometry (e.g., excess bromine for complete substitution) and solvent polarity (acetic acid vs. methanol) can improve yields. Purification via crystallization from methanol is recommended to isolate high-purity products .
| Synthetic Method | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination of precursor | Bromine in acetic acid, 0–5°C, 1 hour | ~88% | |
| Nucleophilic substitution | HBr in methanol, reflux | Variable |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Identifies proton environments (e.g., aromatic protons and methanol -OH). For similar compounds, aromatic protons resonate at δ 7.2–8.1 ppm, while the hydroxyl proton appears as a broad singlet .
- IR Spectroscopy : Confirms the presence of -OH (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 279.8 for C₇H₅BrCl₂O) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in sealed, moisture-free containers at room temperature. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation. Solubility in methanol or chloroform allows preparation of stock solutions, but repeated freeze-thaw cycles should be minimized . Thermal stability data for analogous compounds (e.g., 2-bromo-4,6-dichlorophenol) suggests decomposition above 337°C, but functional group reactivity (methanol vs. phenol) may alter this .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M062X/cc-PVTZ level) can model electronic properties. HOMO-LUMO gaps predict nucleophilic/electrophilic sites, while Fukui indices quantify susceptibility to substitution at specific positions . For example, the bromine atom’s electrophilicity enhances Suzuki-Miyaura coupling potential, and steric maps guide catalyst selection (e.g., Pd(PPh₃)₄ for bulky substrates) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loadings, or purification methods. Systematic screening (e.g., Design of Experiments) can identify critical variables. For instance, replacing methanol with DMF may reduce side reactions in bromination, while column chromatography (vs. crystallization) improves recovery of polar byproducts . Comparative kinetic studies under inert (N₂) vs. ambient conditions also clarify oxidative degradation pathways .
Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactions?
- Methodological Answer : The 2-bromo group’s meta-directing effect and steric hindrance from 4,6-dichloro substituents slow SN2 mechanisms but favor SN1 in polar solvents. Hammett constants (σ) quantify electronic effects: σ(Cl) = +0.23 (electron-withdrawing) increases leaving group ability, while σ(Br) = +0.26 enhances electrophilicity . Steric maps from X-ray crystallography (e.g., torsion angles in analogous Schiff bases) reveal conformational barriers to nucleophilic attack .
Data Contradiction Analysis
Q. Why do thermal stability studies report conflicting decomposition temperatures for halogenated aromatics?
- Methodological Answer : Discrepancies arise from measurement techniques (DSC vs. TGA) and sample purity. For example, DSC for 2-bromo-4,6-dichlorophenol shows decomposition at 337°C, while TGA in air reports lower thresholds due to oxidative side reactions . Impurities (e.g., residual solvents) lower observed stability, necessitating rigorous purity validation via HPLC or elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
